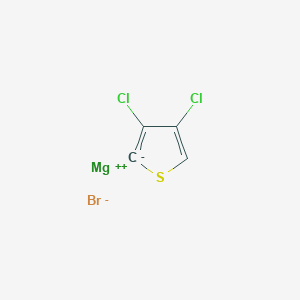
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is a compound that belongs to the class of organomagnesium compounds. These compounds are known for their significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiophene ring, substituted with chlorine atoms, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide typically involves the reaction of 3,4-dichlorothiophene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions often include heating to facilitate the formation of the organomagnesium compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere. The reagents are added in a controlled manner to ensure the efficient formation of the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly reactive and can form bonds with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The thiophene ring, with its electron-rich nature, can participate in various reactions, enhancing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;chloride
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;iodide
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;fluoride
Uniqueness
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is unique due to the presence of the bromide ion, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromide ion can act as a leaving group in substitution reactions, making the compound more versatile in organic synthesis compared to its chloride, iodide, or fluoride counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61208-99-9 |
|---|---|
Molecular Formula |
C4HBrCl2MgS |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4HCl2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
STZYKWQWBZWMBG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=[C-]S1)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















